N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-19(2)12-14-7-4-10(18-12)8-17-11(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBIJWYZERNRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in preclinical studies, and safety profiles.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 298.34 g/mol. The compound features a pyrimidine core, which is often associated with various biological activities due to its ability to interact with biological targets.
This compound exhibits multiple mechanisms of action:
- Inhibition of Viral Replication : In studies involving influenza A virus, this compound demonstrated significant antiviral activity, leading to a reduction in viral load in infected models. It was found to inhibit viral replication effectively, showcasing a direct effect on the virus lifecycle .
- Anticancer Activity : The compound has shown potent inhibitory effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC). It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window. The IC values for cancer cell lines were significantly lower than those for non-cancerous cells, suggesting its potential as a targeted cancer therapy .
- Modulation of Enzyme Activity : Preliminary studies indicate that the compound may also inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. This inhibition could further enhance its anticancer properties by preventing the spread of cancerous cells .
Antiviral Studies
In preclinical models, this compound was administered at doses up to 40 mg/kg. Results showed more than a 2-log reduction in viral load and improved survival rates in infected mice. The compound's high plasma stability (half-life > 12 hours) also supports its potential for clinical applications .
Anticancer Studies
In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 TNBC cells with an IC value of 0.126 μM. Furthermore, it inhibited lung metastasis in mouse models more effectively than established treatments like TAE226 . The selectivity index indicated a 19-fold difference in potency between cancerous and non-cancerous cell lines, underscoring its therapeutic potential .
Safety Profile
Safety assessments conducted in animal models revealed that this compound exhibited a favorable safety profile at therapeutic doses. No significant toxicity was observed following oral administration over several days, and it did not inhibit the hERG channel, which is crucial for cardiac safety .
Summary Table of Biological Activities
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Strategies : The target compound may be synthesized via methods analogous to (nucleophilic substitution) or (haloformate-mediated alkylation).
- Data Gaps : Experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
